Perindopril-d4 Acyl-|A-D-glucuronide

Description

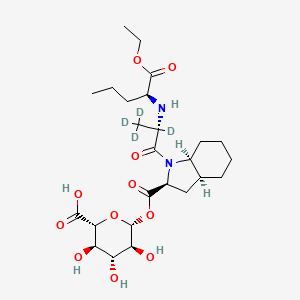

Perindopril-d4 Acyl-β-D-glucuronide is a deuterium-labeled acyl glucuronide metabolite of the angiotensin-converting enzyme (ACE) inhibitor perindopril. It is primarily utilized as a reference standard in pharmacokinetic and metabolic studies to quantify perindopril and its metabolites in biological matrices. Key characteristics include:

- Molecular Formula: C25H36D4N2O11

- Molecular Weight: 548.62 g/mol .

- Structural Features: The deuterium atoms are incorporated at specific positions to enhance stability and reduce interference during mass spectrometry analysis. The acyl glucuronide moiety is linked via an ester bond to perindopril’s carboxylic acid group .

- Applications: Critical for studying metabolic pathways, enzymatic stability, and drug-drug interactions .

Properties

Molecular Formula |

C25H40N2O11 |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

(2R,3R,4R,5S,6R)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12-,13-,14-,15-,16-,17+,18+,19-,20+,25+/m0/s1/i3D3,12D |

InChI Key |

VEYBPHDESXGJIN-OTRIZFNDSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perindopril-d4 Acyl-|A-D-glucuronide involves the glucuronidation of Perindopril-d4. This process typically requires the use of glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to the Perindopril-d4 molecule. The reaction conditions often include a buffered aqueous solution at a specific pH, temperature, and the presence of cofactors such as uridine diphosphate glucuronic acid .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Perindopril-d4 Acyl-|A-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety. Conjugation reactions involve the addition of various functional groups to the molecule .

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions, elevated temperatures.

Conjugation: Enzymes such as glucuronosyltransferases, cofactors like uridine diphosphate glucuronic acid, buffered aqueous solutions.

Major Products

The major products formed from these reactions include Perindopril-d4 and its various metabolites, such as Perindoprilat-d4 .

Scientific Research Applications

Pharmacological Applications

Antihypertensive Therapy:

Perindopril, the parent compound of Perindopril-d4 Acyl-|A-D-glucuronide, is primarily used to treat hypertension and heart failure. The metabolite itself plays a role in the pharmacodynamics of perindopril by influencing its bioavailability and therapeutic effects. Studies have shown that perindopril effectively reduces blood pressure and cardiovascular risk in patients with conditions such as coronary artery disease and heart failure .

Mechanism of Action:

Perindopril is a prodrug that is converted to its active form, perindoprilat, which inhibits ACE, leading to decreased levels of angiotensin II and reduced blood pressure. The glucuronidation process, involving this compound, can affect the metabolism and elimination of perindoprilat, thus influencing its efficacy and safety profile in clinical use .

Metabolic Studies

Pharmacokinetics:

Research has indicated that this compound serves as a marker for studying the pharmacokinetics of perindopril. The compound's formation can provide insights into the metabolic pathways involved in drug elimination and the impact of genetic variations on drug metabolism .

Case Studies:

In clinical trials involving patients with Duchenne muscular dystrophy, perindopril treatment was associated with delayed progression of left ventricular dysfunction. Such studies highlight the importance of understanding the metabolic fate of perindopril and its glucuronides in specific patient populations .

Drug Development

Biomarker Potential:

The identification of this compound as a metabolite opens avenues for its use as a biomarker in drug development. Monitoring levels of this compound can help assess patient adherence to therapy and predict therapeutic outcomes based on individual metabolic responses .

Formulation Studies:

Research into the formulation of perindopril-based therapies often examines the role of its metabolites, including this compound, in enhancing drug delivery systems. Understanding how this metabolite interacts with various excipients can lead to improved formulations that maximize therapeutic efficacy while minimizing side effects .

Data Summary

Mechanism of Action

Perindopril-d4 Acyl-|A-D-glucuronide, like its parent compound Perindopril, inhibits the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Analytical Properties

Key Observations :

- Deuterated Analogs: Perindopril-d4 and benazeprilat-d5 glucuronides are deuterated to improve analytical accuracy, whereas non-deuterated analogs (e.g., ibuprofen) lack this feature .

- Stability: Acyl glucuronides like ibuprofen and zomepirac () exhibit pH-dependent instability (half-life ~27 minutes at pH 7.4), while ether-linked glucuronides (e.g., acetaminophen) are more stable . Perindopril-d4’s stability remains unquantified but likely follows acyl glucuronide trends.

- Metabolic Pathways : Hepatic transport mechanisms vary. Gemfibrozil glucuronide relies on organic anion transporters, whereas perindopril-d4’s disposition may involve similar systems .

Analytical and Pharmacokinetic Comparisons

Key Observations :

- Deuterium Labeling : Perindopril-d4 and benazeprilat-d5 use deuterium to minimize isotopic interference, enhancing quantification precision .

- Instability Challenges : Acyl glucuronides (e.g., perindopril-d4, ibuprofen) require careful handling to prevent degradation, unlike ether-linked glucuronides .

- Cost and Availability : Benazeprilat-d5 is priced higher than perindopril-d4, possibly reflecting synthesis complexity .

Stability and Degradation Pathways

Acyl glucuronides undergo two primary degradation pathways:

Hydrolysis : Cleavage of the ester bond to regenerate the parent drug (e.g., gemfibrozil glucuronide → gemfibrozil ).

Acyl Migration : Intramolecular rearrangement to positional isomers (e.g., zomepirac glucuronide forms four isomers at pH 7.4 ).

Perindopril-d4’s glucuronide is expected to follow similar degradation kinetics. For example:

Q & A

Q. What validated analytical methods are recommended for quantifying Perindopril-d4 Acyl-β-D-glucuronide in biological matrices?

A UPLC-MS/MS method using isotope-labeled internal standards (e.g., Perindopril-d4) is the gold standard for quantification. Key steps include:

- Sample preparation : Protein precipitation with acetonitrile or methanol to minimize matrix effects.

- Chromatographic separation : Use a C18 column with mobile phases containing 0.1% formic acid in water/acetonitrile for optimal resolution.

- Mass spectrometry : Monitor transitions specific to the glucuronide (e.g., m/z 567 → 391 for Perindopril-d4 Acyl-β-D-glucuronide) and its deuterated analog for internal calibration.

- Validation : Ensure precision (CV <15%), accuracy (85–115%), and stability under freeze-thaw cycles .

Q. What factors critically influence the stability of Perindopril-d4 Acyl-β-D-glucuronide during experimental workflows?

Stability is pH- and temperature-dependent:

- pH : Avoid neutral or alkaline conditions (pH >7) to prevent intramolecular acyl migration and hydrolysis. Use buffered solutions at pH 4–6 during sample handling .

- Temperature : Store samples at -80°C immediately after collection. Thaw on ice and analyze within 24 hours to minimize degradation .

- Solvent composition : Add organic solvents (e.g., 10% methanol) to aqueous samples to stabilize the glucuronide .

Q. What synthetic strategies yield high-purity Perindopril-d4 Acyl-β-D-glucuronide for use as a reference standard?

- Mitsunobu reaction : React Perindopril-d4 (free acid) with allyl glucuronate under Mitsunobu conditions (DIAD, triphenylphosphine) to form the glucuronide.

- Deprotection : Use Pd(0)-catalyzed deallylation under mild conditions to avoid aglycone degradation.

- Purification : Employ reverse-phase HPLC with UV detection (λ = 220 nm) and confirm purity via NMR (e.g., absence of β/δ anomeric proton signals) and HRMS .

Advanced Research Questions

Q. How can researchers assess the covalent binding of Perindopril-d4 Acyl-β-D-glucuronide to proteins in vitro?

- Schiff base formation : Incubate the glucuronide with Lys-Phe peptide at physiological pH (7.4) and 37°C. Detect adducts via LC/MS/MS, monitoring characteristic m/z shifts (e.g., +352 Da for diclofenac glucuronide-Lys-Phe adducts) .

- Chemical derivatization : Confirm adduct structure by treating with NaCNBH3 to reduce Schiff bases to stable amine linkages, followed by MS/MS fragmentation analysis .

- Quantification : Normalize adduct levels to unmodified peptide using isotopically labeled internal standards .

Q. What experimental designs evaluate the toxicological potential of Perindopril-d4 Acyl-β-D-glucuronide in metabolic pathways?

- In vitro models : Use hepatocyte co-cultures or microsomal preparations to study bioactivation. Monitor glutathione (GSH) depletion and adduct formation via LC-MS.

- Protein adduct detection : After electrophoretic separation (SDS-PAGE), perform Western blotting with anti-acyl glucuronide antibodies or autoradiography using <sup>14</sup>C-labeled compounds .

- Hypersensitivity assays : Measure cytokine release (e.g., IL-6, TNF-α) in dendritic cells exposed to glucuronide-protein adducts to assess immune reactivity .

Q. How does the reactivity of Perindopril-d4 Acyl-β-D-glucuronide compare to other acyl glucuronides, and what structural factors drive differences?

- Reactivity ranking : Compare rearrangement rates (measured via <sup>1</sup>H NMR) and peptide adduct formation (LC/MS/MS) across glucuronides. Propionic acid derivatives (e.g., ibuprofen glucuronide) typically show lower reactivity than acetic acid analogs (e.g., diclofenac glucuronide) due to steric hindrance .

- Electronic effects : Electron-withdrawing groups on the aglycone (e.g., aromatic rings) increase electrophilicity, accelerating adduct formation. Use Hammett constants (σ) to correlate substituent effects with reactivity .

- In vivo extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue exposure and adduct accumulation, integrating in vitro kinetic data .

Q. What methodologies address contradictions between in vitro and in vivo toxicity data for acyl glucuronides?

- Toxicokinetic bridging : Measure systemic exposure (AUC) of the glucuronide and its adducts in plasma/tissues using LC-HRMS. Compare with in vitro IC50 values for cytotoxicity.

- Mechanistic studies : Use CRISPR-engineered cell lines (e.g., UGT1A3 knockouts) to isolate glucuronide-specific effects from parent drug toxicity .

- Species differences : Conduct cross-species comparisons (e.g., human vs. rat hepatocytes) to identify metabolic disparities impacting toxicity predictions .

Methodological Best Practices

- Experimental design : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, focus on novel adduct detection techniques rather than well-documented hydrolysis pathways .

- Data analysis : Use ANOVA or t-tests to compare adduct levels across experimental groups. Include error bars (SEM) in graphs to highlight variability .

- Reporting : Follow ICH M10 guidelines for bioanalytical method validation, including matrix effect assessments and stability profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.